molecular formula C8H14O2 B2813694 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol CAS No. 2126178-05-8

1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol

Cat. No.: B2813694
CAS No.: 2126178-05-8
M. Wt: 142.198
InChI Key: JLIFATMNTJILJB-UHFFFAOYSA-N
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Description

1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol is a bicyclic alcohol characterized by a cyclobutane ring substituted with a hydroxyl group and an ethyl chain terminating in an oxirane (epoxide) ring. ethyl) . The molecular formula is tentatively estimated as C₈H₁₄O₂, assuming the cyclobutanol (C₄H₇OH) core is connected to a -CH₂CH₂-oxiran-2-yl moiety (C₃H₅O).

Key structural features include:

  • Cyclobutanol ring: A strained four-membered ring that may influence reactivity and stability.
  • Ethyl-oxirane substituent: The epoxide group offers sites for ring-opening reactions, while the ethyl spacer modulates steric and electronic effects.

Properties

IUPAC Name

1-[2-(oxiran-2-yl)ethyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(3-1-4-8)5-2-7-6-10-7/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFATMNTJILJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCC2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with an epoxide, such as ethylene oxide, under basic conditions. The reaction proceeds through the nucleophilic attack of the cyclobutanone on the epoxide, resulting in the formation of the desired product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of cyclobutanol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclobutanol derivatives

    Substitution: Halogenated cyclobutanol derivatives

Scientific Research Applications

1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights critical distinctions between 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Properties Applications References
This compound C₈H₁₄O₂ (estimated) Cyclobutanol, ethyl-epoxide Hypothesized higher solubility than methyl analogs due to longer alkyl chain. Potential monomer for epoxy resins. -
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol C₇H₁₂O₂ Cyclobutanol, methyl-epoxide Liquid at room temperature; stored at 4°C. Molecular weight: 128.17 g/mol. Polymer crosslinking, specialty synthesis
1-(Oxiran-2-yl)cyclopentan-1-ol C₇H₁₂O₂ Cyclopentanol, methyl-epoxide Reduced ring strain vs. cyclobutanol; likely higher thermal stability. Epoxy intermediates, drug synthesis
Benzyl 2-methyl-3-(oxiran-2-yl)propanoate C₁₃H₁₆O₃ Ester, epoxide Used in Oxone®-mediated epoxidation; reactive in polymerization. Coatings, adhesives
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO Cyclopentanol, amino-alkyl chain High purity (≥95%); MW: 157.25 g/mol. Applications in pharmaceuticals and agrochemicals. Drug discovery, material science

Substituent Length and Reactivity

  • Ethyl vs. Methyl Epoxide Linkers: The ethyl chain in the target compound may enhance solubility in nonpolar solvents compared to the methyl analog (C₇H₁₂O₂) due to increased hydrophobicity.
  • Thermal Stability : Analogous epoxide-containing compounds, such as the imidazolium-based ionic liquid in , exhibit high decomposition temperatures (~346°C) and low glass transition temperatures (-32°C) due to the oxirane group’s stability . Similar thermal behavior is expected for the target compound.

Ring Size Effects

  • Cyclobutanol vs. Cyclopentanol: The cyclobutanol ring’s higher strain may increase reactivity in ring-opening or functionalization reactions compared to cyclopentanol derivatives. For example, 1-(Oxiran-2-yl)cyclopentan-1-ol likely benefits from reduced ring strain, favoring thermal stability .

Functional Group Influence

  • Epoxide vs. Amino Groups: The amino-substituted cyclopentanol () demonstrates versatility in pharmaceutical applications, whereas the target compound’s epoxide group is more suited for polymerization or crosslinking, similar to Bn-MPO in .

Biological Activity

1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological interactions, mechanisms of action, and relevant case studies, highlighting its significance as a chemical entity in various applications.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone with an epoxide, such as ethylene oxide, under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic attack, resulting in the formation of the desired product.

Synthetic Route Overview

StepReactionConditions
1Cyclobutanone + Ethylene OxideBasic conditions (NaOH or KOH)
2PurificationDistillation or crystallization

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in the structure and function of proteins and other biomolecules, influencing various biological pathways.

Potential Therapeutic Properties

Research has indicated that this compound may exhibit therapeutic properties, particularly in the following areas:

Antibacterial Studies

A study evaluating the antibacterial properties of compounds similar to this compound demonstrated significant activity against various bacterial strains. The bioactivity was assessed using standard microbiological techniques, revealing that certain structural modifications enhanced their efficacy .

Skin Permeation Enhancement

Another relevant study examined compounds related to cyclobutane derivatives and their effects on skin permeation. It was found that modifications similar to those seen in this compound could improve the delivery of therapeutic agents across biological membranes, suggesting potential applications in transdermal drug delivery systems .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive bacteria
AnticancerPotential interactions with cellular targets
Skin PermeationEnhanced drug delivery across skin membranes

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